2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline
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Overview
Description
2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline is a synthetic organic compound that belongs to the class of aromatic amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline typically involves multi-step organic reactions. One common approach is the bromination of 3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amine derivatives, and substitution reactions may result in various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.
Medicine: Exploring its use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,4-dibromo-6-methylaniline: Lacks the benzoxazole moiety but shares similar bromination patterns.
3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline: Similar structure without bromine atoms.
2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline: Chlorine atoms instead of bromine.
Uniqueness
The unique combination of bromine, chlorine, and benzoxazole moieties in 2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and potential biological activity sets it apart from similar compounds.
Properties
Molecular Formula |
C14H9Br2ClN2O |
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Molecular Weight |
416.49 g/mol |
IUPAC Name |
2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline |
InChI |
InChI=1S/C14H9Br2ClN2O/c1-6-4-8(15)11(12(16)13(6)18)14-19-9-5-7(17)2-3-10(9)20-14/h2-5H,18H2,1H3 |
InChI Key |
CVHJYCMCIQCZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)Br)C2=NC3=C(O2)C=CC(=C3)Cl)Br |
Origin of Product |
United States |
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